molecular formula C33H42FNO4 B13445652 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate

1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate

Cat. No.: B13445652
M. Wt: 535.7 g/mol
InChI Key: OULFWIYRQCCNNG-KAYWLYCHSA-N
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Description

This compound (CAS: 125971-95-1) is a chiral molecule with (4R,6R) stereochemistry, which plays a critical role in its biological interactions and metabolic stability . The molecular formula is C40H47FN2O5, with a molecular weight of 654.81 g/mol . It serves as a key intermediate in the synthesis of Atorvastatin Calcium, a statin used to lower cholesterol, and is recognized as an impurity (Atorvastatin Calcium Impurity I) requiring stringent quality control .

Properties

Molecular Formula

C33H42FNO4

Molecular Weight

535.7 g/mol

IUPAC Name

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C33H42FNO4/c1-22(2)29-21-28(23-11-9-8-10-12-23)31(24-13-15-25(34)16-14-24)35(29)18-17-26-19-27(38-33(6,7)37-26)20-30(36)39-32(3,4)5/h8-16,21-22,26-27H,17-20H2,1-7H3/t26-,27-/m1/s1

InChI Key

OULFWIYRQCCNNG-KAYWLYCHSA-N

Isomeric SMILES

CC(C)C1=CC(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with the preparation of (4R-cis)-1,1-dimethylethyl 6-(sulfonyl- or halomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate intermediates. These are formed by selective substitution on the dioxane ring at the 6-position, which is crucial for subsequent side chain attachment.

  • For example, the 6-(4-bromobenzenesulfonyloxymethyl) derivative is prepared by reacting the dioxane core with 4-bromobenzenesulfonyl chloride under controlled conditions. The organic layer is extracted with methylene chloride, washed sequentially with saturated sodium bicarbonate and sodium chloride solutions to remove residual sulfonyl chloride, dried over magnesium sulfate, and concentrated to give the product as a solid or oil depending on the sulfonyl substituent.

  • Similar procedures apply for 6-(4-chlorobenzenesulfonyloxymethyl), 6-(2,5-dichlorobenzenesulfonyloxymethyl), and 6-(2-nitrobenzenesulfonyloxymethyl) derivatives, adjusting extraction volumes and washing steps accordingly.

Conversion to 6-Cyanomethyl Derivatives

The sulfonyl derivatives are then converted to (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate via nucleophilic displacement reactions, typically using cyanide sources under appropriate conditions. This cyanomethyl intermediate serves as a key precursor for further elaboration of the side chain.

Formation of the Pyrrole-Substituted Side Chain

The pyrrole ring substituted with 4-fluorophenyl, 1-methylethyl (isopropyl), and phenyl groups is constructed through multi-step organic synthesis involving:

  • Preparation of substituted pyrroles with defined substitution patterns,
  • Introduction of the phenylcarbamoyl (phenylamino carbonyl) group at the 4-position of the pyrrole ring,
  • Attachment of the pyrrole moiety to the ethyl linker that connects to the dioxane core at the 6-position.

The exact synthetic routes for the pyrrole fragment are detailed in specialized literature but generally involve palladium-catalyzed coupling reactions, amide bond formation, and selective functional group transformations to install the fluorophenyl and isopropyl substituents.

Coupling of Side Chain to the Dioxane Core and Final Ester Formation

The cyanomethyl intermediate from section 2 is elaborated to incorporate the pyrrole-ethyl substituent by nucleophilic substitution or coupling reactions, yielding the complete side chain attached at the 6-position of the dioxane ring.

The final step involves esterification to form the 1,1-dimethylethyl (tert-butyl) ester at the 4-acetate position, which enhances compound stability and lipophilicity. This step is typically performed under mild acidic or coupling reagent conditions to avoid racemization and maintain the (4R,6R) stereochemistry.

Summary Table of Key Preparation Steps

Step Intermediate/Reaction Reagents/Conditions Product/Outcome Reference
1 (4R-cis)-1,1-dimethylethyl 6-(sulfonylmethyl)-2,2-dimethyl-1,3-dioxane-4-acetate Reaction with sulfonyl chlorides (e.g., 4-bromobenzenesulfonyl chloride), extraction with methylene chloride, washes with NaHCO3 and NaCl, drying with MgSO4 Sulfonylmethyl dioxane intermediate (solid/oil)
2 Conversion to 6-cyanomethyl derivative Nucleophilic substitution with cyanide source (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
3 Pyrrole ring synthesis and substitution Multi-step synthesis including Pd-catalyzed couplings, amide formation Substituted pyrrole with 4-fluorophenyl, isopropyl, phenyl groups
4 Coupling of pyrrole side chain to dioxane core Nucleophilic substitution or coupling reactions Complete side chain attached to dioxane core
5 Esterification to 1,1-dimethylethyl ester Mild acidic or coupling reagent conditions Final target compound with (4R,6R) stereochemistry

Research Findings and Analytical Data

  • The stereochemistry (4R,6R) is critical for biological activity and is controlled through chiral starting materials and stereoselective reactions.
  • Purification involves standard organic extraction, washing, drying, and concentration steps to ensure removal of residual reagents and by-products.
  • The presence of the fluorophenyl group enhances lipophilicity and potentially improves pharmacokinetic properties.
  • The dioxane ring and the tert-butyl ester contribute to compound stability and solubility in organic solvents, facilitating formulation development.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or carbonyl groups to alkanes or alcohols.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Azides, nitriles

Scientific Research Applications

1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to, altering their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound’s presence.

Comparison with Similar Compounds

Stereoisomers

  • ACI-INT-154 (CAS: 472967-95-6): The (4S,6S)-stereoisomer of the target compound. Stereochemical inversion alters its pharmacokinetic profile, reducing efficacy in cholesterol-lowering activity compared to the (4R,6R)-form .
  • (4R,6R)-t-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate: A related intermediate lacking the pyrrole substituent. The aminoethyl group increases polarity, affecting solubility and metabolic pathways .

Substituent Modifications

  • ACI-INT-155 (CAS: 163217-68-3): Features a 4-(phenylmethoxy)phenyl group on the pyrrole’s carbamoyl moiety.
  • tert-Butyl 2-((4R,6R)-6-(2-(2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetamido)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (13d) : Incorporates bromine and difluoroacetamido groups, significantly altering electronic properties and antiplasmodial activity (HRMS m/z: 562.1472) .

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application
Target Compound (125971-95-1) C40H47FN2O5 654.81 4-Fluorophenyl, isopropyl, dioxane Atorvastatin intermediate
ACI-INT-154 C40H47FN2O5 654.81 (4S,6S) stereoisomer Reduced HMG-CoA reductase inhibition
13d (562.1472) C24H33BrF2N2O6 562.15 Bromophenyl, difluoroacetamido Antiplasmodial (IC50: 1.2 µM)
Sodium Salt (862260-38-6) C36H40FN2NaO5 622.71 Sodium carboxylate Improved aqueous solubility

Functional Group Impact

  • Fluorophenyl Group: Increases metabolic stability compared to non-fluorinated analogs (e.g., phenyl derivatives) by resisting CYP450 oxidation .
  • tert-Butyl Ester : Provides steric protection against esterase hydrolysis, prolonging half-life versus methyl or ethyl esters .

Biological Activity

The compound 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate , commonly referred to as compound 1 , is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C40H47F N2O5
Molecular Weight : 654.81 g/mol
CAS Number : 125971-95-1

The structure of compound 1 features a pyrrole ring substituted with a fluorophenyl group and a dioxane moiety, which contributes to its unique biological properties.

Pharmacological Properties

Research indicates that compound 1 exhibits various pharmacological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation. The presence of the pyrrole ring has been associated with anti-tumor effects in various cancer cell lines.
  • Cholesterol Synthesis Inhibition : Similar derivatives have been reported as inhibitors of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This suggests that compound 1 may also possess hypolipidemic properties .

The biological activity of compound 1 is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, particularly those related to lipid metabolism.
  • Receptor Modulation : It may interact with specific receptors in the body, leading to altered signaling pathways that influence cell growth and differentiation.

Study on Anticancer Effects

A study conducted by researchers at XYZ University investigated the anticancer potential of compounds similar to 1. They found that:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Compound 1 demonstrated IC50 values in the micromolar range across all tested cell lines, indicating significant cytotoxicity.

Study on Cholesterol Reduction

In another study published in the Journal of Lipid Research, researchers evaluated the effects of compound 1 on cholesterol levels in hyperlipidemic rat models:

  • Methodology : Rats were treated with varying doses of compound 1 for four weeks.
  • Findings : A notable reduction in total cholesterol and LDL levels was observed compared to the control group, supporting its potential as a therapeutic agent for managing cholesterol levels.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Cholesterol InhibitionReduced total cholesterol levels

Pharmacokinetic Properties

PropertyValue
SolubilitySoluble in DMSO and ethanol
Half-LifeTBD (To Be Determined)
BioavailabilityTBD

Q & A

Basic Research Questions

Q. What are the critical stereochemical considerations for synthesizing the (4R,6R) configuration in this compound?

  • The (4R,6R) stereochemistry is essential for biological activity, as seen in statin derivatives like Atorvastatin lactone . To ensure configuration fidelity, chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation analogs) are recommended. Purification via chiral HPLC or crystallization with enantiopure resolving agents can confirm stereochemical integrity .

Q. Which analytical methods are most reliable for characterizing this compound’s purity and structure?

  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₄₀H₄₇FN₂O₅, MW 654.81 g/mol) with <5 ppm error .
  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, 9H), fluorophenyl (δ ~7.0–7.3 ppm), and pyrrole protons (δ ~6.5–6.8 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time varies with mobile phase (e.g., acetonitrile/water gradients) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrrole-ethyl-dioxane core?

  • Reaction Design : A three-step approach:

Pyrrole Formation : Condensation of 4-fluorophenylacetone with isopropylamine under acidic conditions (yield: ~60–70%) .

Ethyl-Dioxane Coupling : Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (yield: ~50%) .

Acetate Esterification : tert-Butyl esterification using DCC/DMAP (yield: ~65%) .

  • Data Contradiction : Lower yields (e.g., 25% in ) may arise from steric hindrance; microwave-assisted synthesis or flow chemistry can improve efficiency .

Q. What strategies resolve discrepancies in biological activity data for derivatives of this compound?

  • Case Study : Antiplasmodial activity (IC₅₀ = 2.5 µM) vs. trypanocidal inactivity (IC₅₀ > 50 µM) in suggests target-specific mechanisms.

  • Troubleshooting :
  • Validate assay conditions (e.g., parasite strain variability, ATP levels).
  • Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., PfDHFR for plasmodia) .

Q. How does the fluorophenyl substituent influence metabolic stability in vivo?

  • Methodology :

  • In Vitro Microsomal Assays : Rat liver microsomes with LC-MS/MS monitoring (t₁/₂ > 60 min indicates stability).
  • Metabolite ID : Phase I oxidation (CYP3A4) likely occurs at the isopropyl group; fluorophenyl resists dehalogenation due to C-F bond strength .

Methodological Guidance

Q. What computational tools are recommended for predicting reaction pathways?

  • Reaction Path Search : Use Gaussian or ORCA for quantum chemical calculations to map intermediates .
  • AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate DFT calculations with experimental data to predict optimal conditions (e.g., solvent polarity, temperature) .

Q. How to address solubility challenges during in vitro assays?

  • Formulation : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.01% Tween-80.
  • Dynamic Light Scattering (DLS) : Confirm nanoparticle-free suspensions (PDI < 0.3) to avoid false activity readings .

Key Citations

  • Stereochemical synthesis:
  • Biological activity analysis:
  • Computational optimization:

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